E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline
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Overview
Description
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline is a complex organic compound with the molecular formula C12H8BrClN2O3 . This compound is notable for its unique structure, which includes a quinoline backbone substituted with bromine, chlorine, methoxy, and nitrovinyl groups. It is primarily used in proteomics research .
Preparation Methods
The synthesis of E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline typically involves multiple steps, including electrophilic aromatic substitution reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom.
Methoxylation: Introduction of the methoxy group.
Vinylation: Addition of the vinyl group.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. For example, using specific catalysts and reaction conditions to enhance the efficiency of each step .
Chemical Reactions Analysis
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with proteins and other biomolecules. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
5-Bromo-2-chloroquinoline: Lacks the methoxy and nitrovinyl groups, making it less reactive.
6-Methoxyquinoline: Lacks the bromine, chlorine, and nitrovinyl groups, resulting in different chemical properties.
2-Nitrovinylquinoline: Lacks the bromine, chlorine, and methoxy groups, affecting its reactivity and applications.
The unique combination of substituents in this compound gives it distinct chemical properties and makes it valuable for specific research applications .
Properties
Molecular Formula |
C12H8BrClN2O3 |
---|---|
Molecular Weight |
343.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-10-3-2-9-8(11(10)13)6-7(12(14)15-9)4-5-16(17)18/h2-6H,1H3/b5-4+ |
InChI Key |
DSBKUGMAINZVKO-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)/C=C/[N+](=O)[O-])Cl)Br |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=C[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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